3-{[(2s,4s)-4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile
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Overview
Description
3-{[(2s,4s)-4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2s,4s)-4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common method involves the reaction of maleic anhydride with aromatic amines, followed by ring opening and subsequent reactions to introduce the necessary functional groups . The reaction conditions often require the use of thionyl chloride (SOCl2) and other reagents to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-{[(2s,4s)-4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. The specific conditions will depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions will vary based on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: It may be used in studies of enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug discovery and development, particularly for conditions involving the central nervous system.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-{[(2s,4s)-4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group are likely involved in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets will depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure and have similar biological activities.
Pyrrolizines: Another class of compounds with a similar ring structure and potential therapeutic uses.
Prolinol derivatives: These compounds also feature a pyrrolidine ring and have been studied for their biological activity.
Uniqueness
3-{[(2s,4s)-4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group and the pyridine ring, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(2S,4S)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-23-14-9-13(11-19-7-2-3-8-19)20(12-14)24(21,22)16-5-4-6-18-15(16)10-17/h4-6,13-14H,2-3,7-9,11-12H2,1H3/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQSVUCROMSINC-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)S(=O)(=O)C2=C(N=CC=C2)C#N)CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](N(C1)S(=O)(=O)C2=C(N=CC=C2)C#N)CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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